molecular formula C15H10ClNO2 B8632052 1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)- CAS No. 83907-64-6

1,3(2H,4H)-Isoquinolinedione, 2-(4-chlorophenyl)-

Cat. No. B8632052
Key on ui cas rn: 83907-64-6
M. Wt: 271.70 g/mol
InChI Key: VCAVXRXBRBLYDE-UHFFFAOYSA-N
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Patent
US04772613

Procedure details

2-(2-Carboxyphenyl)acetic acid (9 g) and 4-chloroaniline (6.3 g) in mesitylene (200 ml) were heated at reflux for 18 h, under Dean and Stark conditions. On cooling, the crude product crystallised out and was filtered off. Recrystallisation from ethanol/ethyl acetate gave 2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione, m.p. 178°-180° C. A mixture of this product (2.8 g) and phosphoryl chloride (10 ml) was heated at reflux for 21 h, and excess phosphoryl chloride was then evaporated at reduced pressure. The residue was stirred in ice-water for 4 h, and the precipitate filtered off and suspended in 2% aqueous sodium bicarbonate for 5 minutes. It was again filtered off, taken up in dichloromethane (150 ml) dried and evaporated. Column chromatography of the residue gave a brown solid, which was recrystallised from isooctane/ethyl acetate, to give 3-chloro-2-(4-chlorophenyl)isoquinolin-1(2H)-one m.p. 125°-127° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=O)([OH:3])=O.[Cl:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>C1(C)C=C(C)C=C(C)C=1>[Cl:14][C:15]1[CH:21]=[CH:20][C:18]([N:19]2[C:11](=[O:13])[CH2:10][C:5]3[C:4](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]2=[O:3])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)CC(=O)O
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h, under Dean and Stark conditions
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the crude product crystallised out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C(C2=CC=CC=C2CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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